molecular formula C53H56ClF2N9O8 B12412872 Dual PARP EGFR ligand for PROTAC

Dual PARP EGFR ligand for PROTAC

Cat. No.: B12412872
M. Wt: 1020.5 g/mol
InChI Key: BNDSNLWRYZUWNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound known as “Dual PARP EGFR ligand for PROTAC” represents a significant advancement in the field of targeted protein degradation. This compound is designed to simultaneously target and degrade two critical proteins: the epidermal growth factor receptor (EGFR) and poly(ADP-ribose) polymerase (PARP). By combining the principles of proteolysis targeting chimera (PROTAC) technology with dual targeting capabilities, this compound offers a novel approach to cancer treatment, potentially overcoming the limitations of single-target therapies .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Dual PARP EGFR ligand for PROTAC involves the use of existing inhibitors for EGFR (such as gefitinib) and PARP (such as olaparib). These inhibitors are linked via a bifunctional linker to an E3 ubiquitin ligase ligand (such as CRBN or VHL). The synthetic route typically involves the following steps:

Industrial Production Methods: Industrial production of this compound would likely involve large-scale synthesis using automated chemical reactors. The process would need to ensure high purity and yield, with stringent quality control measures to verify the integrity of the final product .

Chemical Reactions Analysis

Types of Reactions: The Dual PARP EGFR ligand for PROTAC undergoes several types of chemical reactions during its synthesis and application:

Common Reagents and Conditions:

Major Products: The major product of these reactions is the this compound, which is a complex molecule capable of targeting and degrading both EGFR and PARP proteins .

Scientific Research Applications

Mechanism of Action

The mechanism of action of the Dual PARP EGFR ligand for PROTAC involves the following steps:

Comparison with Similar Compounds

Uniqueness: The Dual PARP EGFR ligand for PROTAC is unique in its ability to simultaneously degrade two distinct proteins involved in cancer progression. This dual-targeting capability offers several advantages:

Properties

Molecular Formula

C53H56ClF2N9O8

Molecular Weight

1020.5 g/mol

IUPAC Name

6-[4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-yl]oxy-N-[1-[[6-[4-[2-fluoro-5-[(4-oxo-3H-phthalazin-1-yl)methyl]benzoyl]piperazin-1-yl]-6-oxohexyl]amino]-1-oxo-3-prop-2-ynoxypropan-2-yl]hexanamide

InChI

InChI=1S/C53H56ClF2N9O8/c1-3-25-72-32-45(61-48(66)14-6-5-11-26-73-47-30-39-43(31-46(47)71-2)58-33-59-50(39)60-35-17-19-42(56)40(54)29-35)52(69)57-20-10-4-7-15-49(67)64-21-23-65(24-22-64)53(70)38-27-34(16-18-41(38)55)28-44-36-12-8-9-13-37(36)51(68)63-62-44/h1,8-9,12-13,16-19,27,29-31,33,45H,4-7,10-11,14-15,20-26,28,32H2,2H3,(H,57,69)(H,61,66)(H,63,68)(H,58,59,60)

InChI Key

BNDSNLWRYZUWNY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)Cl)OCCCCCC(=O)NC(COCC#C)C(=O)NCCCCCC(=O)N4CCN(CC4)C(=O)C5=C(C=CC(=C5)CC6=NNC(=O)C7=CC=CC=C76)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.